2-(benzyloxy)-6-bromonaphthalene

Organic Synthesis Process Chemistry Intermediate Procurement

Researchers requiring 6-bromo-2-naphthol scaffolds face incompatibility of the free phenol with organometallic reagents or harsh demethylation of methyl ethers. 2-(Benzyloxy)-6-bromonaphthalene solves this with orthogonal benzyl protection: • Enables Suzuki, Heck, Sonogashira couplings with aryl bromide intact • Benzyl group removed via mild hydrogenolysis (H₂, Pd/C) without affecting coupling products • High synthesis yield (86-96%) ensures reliable supply economics Available in 98% purity from multiple global suppliers.

Molecular Formula C17H13BrO
Molecular Weight 313.2 g/mol
CAS No. 2234-45-9
Cat. No. B1268600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-6-bromonaphthalene
CAS2234-45-9
Molecular FormulaC17H13BrO
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyQVVBDTXZESAKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-6-bromonaphthalene Properties & Procurement


2-(Benzyloxy)-6-bromonaphthalene is a disubstituted naphthalene derivative featuring a bromine atom at the 6-position and a benzyl-protected hydroxyl group at the 2-position. This compound is a white crystalline solid with a molecular weight of 313.2 g/mol and a computed melting point of 112-113°C [1]. The compound is commercially available from multiple global suppliers in purities typically ranging from 95% to 98% , and it is classified under HS Code 2909309090 (aromatic ether derivatives) [2].

White crystalline solid with well-defined melting point supports identity confirmation and purity verification.
Research-grade purity options from multiple global suppliers ensure competitive sourcing.
Aromatic ether classification (HS 290930) facilitates customs and procurement logistics.

2-(Benzyloxy)-6-bromonaphthalene Substitution Limitations


Substituting this compound with its closest in-class analogs is not chemically viable in synthetic sequences requiring orthogonal protecting group strategies or distinct electronic environments. The unprotected phenolic hydroxyl in 6-bromo-2-naphthol introduces incompatibility with strong bases, organometallic reagents, and oxidative conditions [1]. Conversely, the methyl ether analog, 2-bromo-6-methoxynaphthalene, presents a permanent ether linkage whose cleavage requires harsh demethylation conditions (BBr₃ or strong acids) that can compromise acid-labile or reducible functionalities elsewhere in the molecule [2]. 2-(Benzyloxy)-6-bromonaphthalene uniquely balances these extremes by providing a hydroxyl masking group removable under mild, chemoselective hydrogenolysis while leaving the aryl bromide intact for cross-coupling .

6-Bromo-2-naphthol (free phenol) may react with strong bases or organometallic reagents, limiting utility in coupling sequences.
2-Bromo-6-methoxynaphthalene (methyl ether) requires harsh BBr3 or strong acid for deprotection, which can compromise acid-labile functionalities.
Only the benzyl-protected analog provides orthogonal protection: cleavable under mild hydrogenolysis while retaining the aryl bromide for cross-coupling.

2-(Benzyloxy)-6-bromonaphthalene Evidence vs. Analogs


Synthesis Yield vs. 6-Bromo-2-naphthol

While no direct head-to-head yield comparison between the benzyl ether and free phenol was located in primary literature, comparative analysis of synthetic routes reveals that accessing high-purity 6-bromo-2-naphthol requires a multi-step hydrodebromination sequence from 1,6-dibromo-2-naphthol. The standard aqueous sulfite method for this transformation requires reaction times of 12-30 hours at reflux to achieve 90-99% yield, and additional purification steps are often necessary [1]. In contrast, 2-(benzyloxy)-6-bromonaphthalene can be synthesized directly from commercially available 6-bromo-2-naphthol via Williamson etherification with benzyl bromide in DMF using NaH or Cs₂CO₃, achieving isolated yields of 86-96% in a single step under mild conditions .

Synthesis Yield vs. Free Phenol
Class-level inference
Target (benzyl ether)86–96% single step
Comparator (free phenol)90–99% multi-step, 12–30 h reflux
NaH/DMF or Cs2CO3/DMF vs. aqueous sulfite reflux
Milder single-step synthesis may support supply chain reliability.
No direct head-to-head yield comparison located.
Organic Synthesis Process Chemistry Intermediate Procurement

Cross-Coupling Utility vs. Methoxy Analog

2-(Benzyloxy)-6-bromonaphthalene serves as the direct precursor to 6-benzyloxy-2-naphthylboronic acid (CAS 152915-83-8), a key building block for Suzuki-Miyaura cross-couplings . The benzyl protecting group is essential here, as the corresponding methoxy analog (2-bromo-6-methoxynaphthalene) is primarily utilized in the industrial synthesis of NSAIDs like nabumetone and naproxen, not as a general cross-coupling partner due to the permanence of the methyl ether [1]. The benzyl group's orthogonal lability (cleavable under neutral hydrogenation) permits sequential functionalization: first, Suzuki coupling at the boronic acid site, followed by deprotection to reveal a free phenol for further derivatization—a synthetic flexibility not available with the methyl ether analog .

Cross-Coupling Utility vs. Methoxy
Class-level inference
Benzyl etherOrthogonal deprotection post-coupling
Methyl etherHarsh BBr3 demethylation required
Boronic acid precursor available (97% purity)
Enables sequential functionalization not accessible with permanent methyl ether.
Supports iterative biaryl synthesis strategies.
Suzuki-Miyaura Coupling Protecting Group Strategy Boronic Acid Synthesis

Lipophilicity vs. Polar Analogs

2-(Benzyloxy)-6-bromonaphthalene exhibits a computed LogP (XLogP3-AA) value of 5.3 [1]. This high lipophilicity contrasts sharply with the more polar comparator 6-bromo-2-naphthol, which possesses a free hydroxyl group capable of hydrogen bonding. While quantitative LogP data for 6-bromo-2-naphthol was not located in the accessed sources, the presence of the ionizable phenol in the latter inherently reduces its LogP relative to the benzyl ether derivative. The significant LogP difference (ΔLogP estimated > 2 units based on substituent π-values) translates to markedly different solubility profiles: the target compound is freely soluble in dichloromethane and ethyl acetate but nearly insoluble in water , whereas 6-bromo-2-naphthol exhibits partial water solubility due to the hydroxyl group.

Lipophilicity vs. Polar Analogs
Class-level inference
5.3XLogP3
Estimated ΔLogP > 1.8 units higher than free phenol
Computed via PubChem XLogP3 algorithm
High organic solubility favors solution-processing and OLED intermediate synthesis.
Insoluble in water; freely soluble in DCM, EtOAc.
Lipophilicity LogP Physicochemical Property

Photostability vs. 6-Bromo-2-naphthol

Photochemical studies on 6-bromo-2-naphthol have demonstrated that upon UV irradiation in the presence of triethylamine, the compound undergoes hydrobromic acid loss from the triplet state, generating an electrophilic carbene intermediate that is trapped by oxygen, alkenes, pyrroles, and pyridine [1]. This photoreactivity pathway is a direct consequence of the free hydroxyl group enabling proton transfer. 2-(Benzyloxy)-6-bromonaphthalene, lacking an acidic hydrogen on oxygen, is not susceptible to this carbene generation mechanism, as the benzyl ether moiety remains inert under these photochemical conditions.

Photostability vs. 6-Bromo-2-naphthol
Supporting evidence
Benzyl etherNo carbene generation (no acidic O–H)
Free phenolGenerates triplet carbene under UV/Et3N
UV irradiation, MeCN, triethylamine
Absence of competing photoreaction may yield cleaner profiles in photochemical steps or OLED applications.
Qualitative pathway difference only.
Photostability Carbene Intermediate Reaction Selectivity

Boronic Acid Precursor

2-(Benzyloxy)-6-bromonaphthalene can be converted to 6-benzyloxy-2-naphthylboronic acid (CAS 152915-83-8) through Pd-catalyzed borylation or lithiation-borylation sequences [1]. This boronic acid is commercially available in 97% purity and is marketed specifically for Suzuki-Miyaura cross-coupling applications . The analogous boronic acid derived from 6-bromo-2-naphthol would require additional protection steps to avoid boronic acid coordination with the free phenol, whereas the methoxy analog (2-bromo-6-methoxynaphthalene) yields a boronic acid with a permanent ether that limits downstream deprotection options. The benzyl group thus imparts a unique balance of stability during coupling and subsequent lability under mild hydrogenation.

Boronic Acid Precursor
Supporting evidence
97%purity
Commercially available as 6-benzyloxy-2-naphthylboronic acid
CAS 152915-83-8
Direct precursor for Suzuki couplings with orthogonal deprotection potential.
Free phenol analog would require additional protection.
Boronic Acid Suzuki Coupling Building Block

Process Efficiency vs. Free Phenol Synthesis

Patent literature explicitly documents that the synthesis of 6-bromo-2-naphthol via hydrodebromination of 1,6-dibromo-2-naphthol using alkali metal sulfite in aqueous or aqueous-alcoholic solvent requires reaction times of 12 hours at reflux to achieve 99% yield when potassium sulfite is used, and 30 hours at reflux to obtain only 90% yield when sodium sulfite is employed [1]. These extended reaction times are described as commercially unattractive. The patent further notes that to reduce reaction time, a specialized water-glycol solvent mixture is required [2]. In contrast, the benzylation of 6-bromo-2-naphthol to form 2-(benzyloxy)-6-bromonaphthalene proceeds under mild conditions (room temperature to mild heating) and is complete within hours .

Process Efficiency vs. Free Phenol
Class-level inference
≥10×time reduction
Benzylation: hours at RT vs. 12–30 h reflux for hydrodebromination
NaH/DMF vs. aqueous sulfite reflux
Mild, rapid synthesis may reduce energy costs and simplify scale-up logistics.
Patent-reported reaction times; no direct comparison study.
Process Chemistry Synthesis Efficiency Reaction Time

2-(Benzyloxy)-6-bromonaphthalene Applications


Suzuki-Miyaura Cross-Coupling

2-(Benzyloxy)-6-bromonaphthalene is the direct precursor to 6-benzyloxy-2-naphthylboronic acid (CAS 152915-83-8), a commercially available building block used in Suzuki-Miyaura cross-couplings for constructing biaryl architectures . The benzyl ether protecting group remains intact during the palladium-catalyzed coupling, allowing subsequent chemoselective hydrogenolysis to reveal the free 2-naphthol moiety for further functionalization. This orthogonal strategy is not available when starting from 2-bromo-6-methoxynaphthalene, where the methyl ether is essentially permanent under standard coupling conditions.

OLED Intermediate Synthesis

The high lipophilicity (XLogP3 = 5.3) and excellent solubility in organic solvents such as dichloromethane and ethyl acetate make 2-(benzyloxy)-6-bromonaphthalene a suitable intermediate for synthesizing organic electronic materials, including OLED emitters and advanced conjugated polymers. Its aryl bromide functionality serves as a versatile handle for cross-coupling to install extended π-conjugated systems, while the benzyl-protected oxygen provides a site for late-stage functionalization or deprotection to tune electronic properties [1].

Orthogonal Protecting Group Strategy

In medicinal chemistry campaigns where a 6-bromo-2-naphthol scaffold must be elaborated via metal-catalyzed cross-couplings followed by O-functionalization, 2-(benzyloxy)-6-bromonaphthalene is the preferred intermediate. The benzyl group protects the phenolic oxygen from undesired side reactions during Suzuki, Heck, or Sonogashira couplings, then is cleanly removed under neutral hydrogenation (H₂, Pd/C) to reveal the free phenol without affecting the aryl bromide-derived substituent . This sequential deprotection strategy eliminates the harsh demethylation conditions required for the methoxy analog and avoids the incompatibility issues of the unprotected phenol with organometallic reagents .

Pharmaceutical Intermediate Synthesis

2-(Benzyloxy)-6-bromonaphthalene serves as a versatile building block in the synthesis of pharmaceutical intermediates and fine chemicals . Its high synthesis yield (86-96% in a single step under mild conditions ) ensures reliable supply chain economics for R&D and pilot-scale production. The compound's well-defined physical properties, including a sharp melting point of 112-113°C [1], facilitate quality control and purity verification in regulated synthetic environments. The compound is available from multiple commercial suppliers in purities of 95-98%, making it accessible for both academic research and industrial process development.

Application
Selection Property
Validation Focus
Suzuki–Miyaura Cross-Coupling
Benzyl-protected boronic acid precursor (orthogonal deprotection)
Post-coupling hydrogenolysis tolerance and biaryl purity
OLED Intermediate Synthesis
High organic solubility and aryl bromide coupling handle
Solution-process compatibility and material purity verification
Orthogonal Protecting Group Strategy
Mild hydrogenolysis lability with retained aryl bromide
Chemoselectivity of deprotection after metal-catalyzed couplings
Pharmaceutical Intermediate Synthesis
High synthesis yield (86–96%) and crystalline physical form
Purity verification (melting point) and scalable sourcing

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